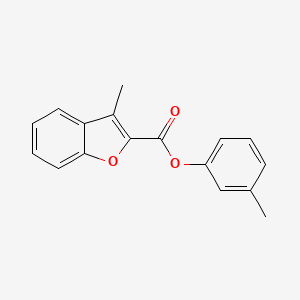

3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves several key methods, including Lewis acid-catalyzed reactions and condensation processes. For instance, compounds similar to 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate have been prepared using Lewis acid-catalyzed reactions of hydroxyphenylacetic acid with chloro-acetophenone derivatives, leading to nearly planar benzofuran ring systems stabilized by aromatic π–π stacking interactions and hydrogen bonds (Choi et al., 2007). Another approach involved the Friedländer condensation reaction under ultrasound irradiation conditions to synthesize methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing a versatile method for constructing benzofuran frameworks (Gao et al., 2011).

Molecular Structure Analysis

The crystal structure analysis of benzofuran derivatives reveals nearly planar benzofuran ring systems, with molecular structures often stabilized by intermolecular aromatic π–π interactions, hydrogen bonds, and halogen bonds. These structural features contribute to the stability and reactivity of the compounds (Choi et al., 2007).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including gold(III)-catalyzed tandem condensation/rearrangement/cyclization reactions, which are pivotal for synthesizing carbonylated benzofuran derivatives. These reactions highlight the compound's versatility in forming complex structures with potential functional applications (Liu et al., 2010).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as melting points, solubility, and crystallinity, are closely tied to their molecular structures. The planarity of the benzofuran ring system and the presence of substituents significantly influence these properties. Detailed analysis of these factors is essential for understanding the material's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the benzofuran core's electronic configuration and the nature of the substituents. Studies on benzofuran-carboxylic acids derivatives have explored their electronic, vibrational, and biological properties, providing insights into their reactivity and potential as inhibitors against various diseases (Sagaama et al., 2020).

Mechanism of Action

Future Directions

Benzofuran derivatives, including 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are potential natural drug lead compounds and have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.

properties

IUPAC Name |

(3-methylphenyl) 3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-6-5-7-13(10-11)19-17(18)16-12(2)14-8-3-4-9-15(14)20-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWCWDUBQKLQQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylphenyl 3-methyl-1-benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)

![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)

![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)

![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)

![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)

![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)

![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)

![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)